Cas no 172348-74-2 (Imidodicarbonic acid, 2-[(4-cyanophenyl)methyl]-,1,3-bis(1,1-dimethylethyl) ester)

Imidodicarbonic acid, 2-[(4-cyanophenyl)methyl]-,1,3-bis(1,1-dimethylethyl) ester structure
172348-74-2 structure
Product Name:Imidodicarbonic acid, 2-[(4-cyanophenyl)methyl]-,1,3-bis(1,1-dimethylethyl) ester
Numero CAS:172348-74-2
MF:C18H24N2O4
MW:332.394165039063
CID:137282
PubChem ID:3683768
Update Time:2025-04-19

Imidodicarbonic acid, 2-[(4-cyanophenyl)methyl]-,1,3-bis(1,1-dimethylethyl) ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Imidodicarbonic acid, 2-[(4-cyanophenyl)methyl]-,1,3-bis(1,1-dimethylethyl) ester
    • N,N-DI-BOC-4-AMINOMETHYL BENZONITRILE
    • tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
    • 4-(di-tert-butoxycarbonylaminomethyl)benzonitrile
    • CS-W020281
    • SCHEMBL1009189
    • 4-{N,N-bis-(tert-butoxycarbonyl)aminomethyl}benzonitrile
    • XAMAFLWCELXNAY-UHFFFAOYSA-N
    • Imidodicarbonic acid,2-[(4-cyanophenyl)methyl]-,1,3-bis(1,1-dimethylethyl)ester
    • di(tert-butyl) 4-cyanobenzylimidodicarbonate
    • N,N-bis(tert-butoxycarbonyl)-4-cyanobenzylamine
    • 172348-74-2
    • AKOS015911049
    • D77882
    • 4{N,N-bis-(tert-butoxycarbonyl)aminomethyl}benzonitrile
    • DTXSID80395002
    • N,N-DI-BOC-4-AMINOMETHYLBENZONITRILE
    • Inchi: 1S/C18H24N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)12-14-9-7-13(11-19)8-10-14/h7-10H,12H2,1-6H3
    • Chiave InChI: XAMAFLWCELXNAY-UHFFFAOYSA-N
    • Sorrisi: O(C(N(C(=O)OC(C)(C)C)CC1C=CC(C#N)=CC=1)=O)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 332.17400
  • Massa monoisotopica: 332.174
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 6
  • Complessità: 471
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 79.6Ų

Proprietà sperimentali

  • Densità: 1.13
  • Punto di ebollizione: 434.6°C at 760 mmHg
  • Punto di infiammabilità: 216.7°C
  • Indice di rifrazione: 1.524
  • PSA: 79.63000
  • LogP: 4.23048
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.